2-(2-Chloropyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a tetrahydroisoquinoline moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline typically involves the reaction of 2-chloropyrimidine with 1,2,3,4-tetrahydroisoquinoline under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Isoquinoline derivatives with potential pharmacological activities.
Reduction: Dihydropyrimidine derivatives with altered electronic properties.
Scientific Research Applications
2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, infections, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-pyrimidin-4-yl)-3,5,6,7,8,9-hexahydro-2H-1,2,4-triazolo[4,3-a]azepin-3-one: A compound with a similar pyrimidine core but different substituents, used in pharmaceutical research.
2-Chloro-4-pyridinyl methanol: Another pyrimidine derivative with different functional groups, used in various chemical applications.
Uniqueness
2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline is unique due to its combination of a pyrimidine ring and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound in the development of new drugs and materials.
Properties
Molecular Formula |
C13H12ClN3 |
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Molecular Weight |
245.71 g/mol |
IUPAC Name |
2-(2-chloropyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H12ClN3/c14-13-15-7-5-12(16-13)17-8-6-10-3-1-2-4-11(10)9-17/h1-5,7H,6,8-9H2 |
InChI Key |
HPNPORHBFJRDDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
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